1,4-Bis(maleimido)butane 1,4-Bis(maleimido)butane
Brand Name: Vulcanchem
CAS No.: 28537-70-4
VCID: VC20758730
InChI: InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
SMILES: C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

1,4-Bis(maleimido)butane

CAS No.: 28537-70-4

Cat. No.: VC20758730

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(maleimido)butane - 28537-70-4

CAS No. 28537-70-4
Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name 1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
Standard InChI Key WXXSHAKLDCERGU-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
Canonical SMILES C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O

Chemical Structure and Properties

Molecular Identification

1,4-Bis(maleimido)butane is characterized by specific chemical identifiers that distinguish it from other crosslinking reagents. The compound contains two maleimide groups linked by a butane chain, creating a homobifunctional structure that can react with two sulfhydryl groups . This structural arrangement makes it particularly useful for protein crosslinking and conjugation applications.

Table 1: Chemical Identifiers of 1,4-Bis(maleimido)butane

ParameterValue
CAS Number28537-70-4
Molecular FormulaC12H12N2O4
Molecular Weight248.24 g/mol
IUPAC Name1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione
SynonymsN,N′-(Tetramethylene)bismaleimide, N,N′-(Tetramethylene)dimaleimide, BMB
PubChem CID239576
SMILESC1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O

Physical Properties

The physical properties of 1,4-Bis(maleimido)butane are critical for understanding its handling, storage, and application in various experimental contexts. This compound exists as a crystalline powder at room temperature with limited solubility in aqueous solutions . It requires special consideration for storage to maintain its reactivity and prevent degradation.

The compound has a spacer arm length of 10.9Å, which provides sufficient distance between conjugated molecules while maintaining proximity for effective interaction . This specific length makes it particularly suitable for applications where molecular spacing is critical, such as in the development of biosensors and protein-protein interaction studies.

Table 2: Physical Properties of 1,4-Bis(maleimido)butane

PropertyDescription
Physical FormCrystalline Powder
Melting Point206°C
SolubilityInsoluble in water; Soluble in DMF, DMSO
Spacer Arm Length10.9 Å
Purity (Commercial)>98.0%
StabilityStore under inert gas, <0°C
AppearanceSolid at 20°C

Reactivity Profile

1,4-Bis(maleimido)butane exhibits specific reactivity toward sulfhydryl (-SH) groups, making it highly selective for cysteine residues in proteins . The maleimide groups at both ends of the molecule undergo Michael addition reactions with thiols under mild conditions (pH 6.5-7.5), forming stable thioether bonds that are irreversible under physiological conditions.

The crosslinker is characterized by its homobifunctional nature, meaning both reactive ends contain identical maleimide groups . This symmetry allows for predictable reaction outcomes, making it easier to control and analyze the resulting conjugates. The maleimide groups react efficiently at neutral pH, which is compatible with most biological systems and minimizes potential damage to sensitive biomolecules.

Applications in Research and Industry

Bioconjugation

1,4-Bis(maleimido)butane serves as an essential tool in bioconjugation, where it is used to link proteins and other biomolecules through their sulfhydryl groups . This application has significant implications for the development of targeted therapies in pharmaceuticals, as it allows for the creation of complex bioconjugates with specific biological activities.

The compound's ability to form stable, irreversible bonds between biomolecules makes it particularly valuable for creating conjugates that need to withstand various physiological conditions . Researchers utilize this property to develop drug delivery systems, therapeutic protein conjugates, and other biomedical applications that require robust molecular linkages.

Polymer Chemistry

In the field of polymer chemistry, 1,4-Bis(maleimido)butane functions as a crosslinking agent for the synthesis of hydrogels and elastomers . These materials find applications in medical devices, where mechanical properties such as elasticity, durability, and biocompatibility are crucial. The compound's defined spacer length allows for controlled crosslinking density, which directly influences the physical properties of the resulting polymers.

The homobifunctional nature of 1,4-Bis(maleimido)butane enables uniform crosslinking throughout polymer networks, leading to materials with consistent mechanical properties . This uniformity is particularly important for applications requiring predictable material behavior, such as implantable medical devices and tissue engineering scaffolds.

Diagnostics and Biosensors

1,4-Bis(maleimido)butane plays a significant role in the development of diagnostic tools, particularly in the creation of biosensors for the detection of specific biomolecules . The compound's ability to link recognition elements (such as antibodies or enzymes) to signal-generating components makes it valuable for creating sensitive and specific diagnostic platforms.

The defined spacer length of 1,4-Bis(maleimido)butane (10.9Å) provides optimal distance between the recognition and signal elements in biosensors, enhancing both sensitivity and specificity . This property is crucial for early disease diagnosis, where the ability to detect low concentrations of biomarkers can significantly impact treatment outcomes and patient prognosis.

Vaccine Development

In vaccine development, 1,4-Bis(maleimido)butane contributes to the formulation of vaccine adjuvants that boost immune responses and improve vaccine efficacy . The compound's ability to link antigens to carrier proteins or adjuvant molecules creates conjugate vaccines with enhanced immunogenicity.

The stable thioether bonds formed by 1,4-Bis(maleimido)butane ensure that vaccine conjugates remain intact during storage and administration, maintaining their efficacy over time . This stability is critical for vaccine development, particularly in regions where cold chain storage may be challenging.

Material Science

1,4-Bis(maleimido)butane is utilized in the production of advanced composite materials, offering enhanced durability and performance in various industrial applications . The compound's crosslinking capabilities allow for the creation of materials with specific mechanical properties tailored to their intended use.

The defined spacing provided by the butane chain in 1,4-Bis(maleimido)butane results in materials with predictable physical properties, which is essential for applications requiring precise performance characteristics . Industries such as aerospace, automotive, and consumer electronics benefit from these advanced materials, which offer improved strength-to-weight ratios and durability.

Experimental Protocols and Considerations

Reaction Conditions

Optimal reaction conditions for 1,4-Bis(maleimido)butane typically involve neutral to slightly acidic pH (6.5-7.5), which favors the reactivity of maleimide groups with sulfhydryl moieties while minimizing competing reactions with amines . Temperature control is also important, with most reactions proceeding efficiently at room temperature or slightly below.

The concentration of 1,4-Bis(maleimido)butane in reaction mixtures should be carefully optimized based on the specific application. Excess crosslinker can lead to undesired side reactions or precipitation, while insufficient amounts may result in incomplete conjugation . Careful titration experiments are often necessary to determine the optimal crosslinker-to-protein ratio for specific applications.

Analytical Methods

Several analytical methods are employed to characterize 1,4-Bis(maleimido)butane and its conjugates. These include high-performance liquid chromatography (HPLC), mass spectrometry, gel electrophoresis, and spectroscopic techniques such as UV-visible spectroscopy and nuclear magnetic resonance (NMR) .

For protein conjugates, additional techniques such as size exclusion chromatography, dynamic light scattering, and various immunological assays may be used to assess conjugation efficiency and the biological activity of the resulting products. These analytical methods are crucial for ensuring the quality and consistency of bioconjugates produced using 1,4-Bis(maleimido)butane.

Current Research and Future Perspectives

Pharmaceutical Applications

Current research on 1,4-Bis(maleimido)butane focuses heavily on its applications in pharmaceutical development, particularly in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics . The compound's ability to form stable linkages between antibodies and cytotoxic drugs enables the development of highly specific cancer treatments with reduced systemic toxicity.

Future developments in this area may include the optimization of conjugation protocols to improve drug loading and release kinetics, as well as the exploration of new therapeutic targets for 1,4-Bis(maleimido)butane-based conjugates. The compound's versatility makes it a valuable tool for addressing various disease states through targeted delivery of therapeutic agents.

Advanced Materials Development

In materials science, ongoing research explores the use of 1,4-Bis(maleimido)butane in the development of smart materials with responsive properties . These include hydrogels that respond to environmental stimuli such as temperature, pH, or specific biomolecules, with potential applications in drug delivery, tissue engineering, and biosensing.

Future directions may involve the incorporation of 1,4-Bis(maleimido)butane into more complex material systems, such as hybrid organic-inorganic composites or nanomaterials with enhanced functional properties. The compound's defined spacing capabilities continue to make it an attractive option for creating materials with precise structural characteristics.

Analytical and Diagnostic Tools

Research in analytical chemistry continues to leverage 1,4-Bis(maleimido)butane for the development of advanced diagnostic platforms, including multiplexed biosensors and point-of-care testing devices . The compound's ability to create stable linkages between recognition elements and signal-generating components enables the creation of sensitive and specific diagnostic tools.

Future work in this area may focus on miniaturization and integration of 1,4-Bis(maleimido)butane-based biosensors into portable or wearable devices, expanding access to diagnostic capabilities in resource-limited settings. Additionally, the combination of 1,4-Bis(maleimido)butane conjugation chemistry with emerging technologies such as nanomaterials and microfluidics offers promising avenues for enhancing diagnostic sensitivity and specificity.

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